Boc-L-aspartinol 4-tert-Butyl Ester chemical properties and structure
Boc-L-aspartinol 4-tert-Butyl Ester chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block in organic synthesis and drug discovery.
Chemical Structure and Properties
Boc-L-aspartinol 4-tert-Butyl Ester, with the CAS Number 153287-86-6, is a protected amino alcohol derived from L-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the side-chain carboxyl group makes it a versatile intermediate for the synthesis of complex molecular architectures.[1]
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-Butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate |
| CAS Number | 153287-86-6 |
| Molecular Formula | C₁₃H₂₅NO₅[2] |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)OC(C)(C)C |
| Synonyms | Boc-L-aspartinol 4-tert-Butyl Ester, tert-Butyl (S)-3-(Boc-amino)-4-hydroxybutanoate |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 291.36 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |
Synthesis and Experimental Protocols
Boc-L-aspartinol 4-tert-Butyl Ester is synthesized by the reduction of its corresponding carboxylic acid precursor, Boc-L-aspartic acid 4-tert-butyl ester. The reduction of the α-carboxylic acid to a primary alcohol can be achieved using various reducing agents. While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters, its reactivity can be enhanced with the addition of activating agents like lithium chloride or by performing the reaction in specific solvent systems.[3][4][5] Alternatively, stronger reducing agents like lithium borohydride (LiBH₄) are effective for this transformation.[3][6]
Representative Experimental Protocol: Reduction of Boc-L-aspartic acid 4-tert-butyl ester
This protocol is a representative method based on the reduction of N-protected amino acid esters to their corresponding alcohols using sodium borohydride and lithium chloride, which generates lithium borohydride in situ.[3]
Materials:
-
Boc-L-aspartic acid 4-tert-butyl ester (1 equivalent)
-
Anhydrous Lithium Chloride (LiCl) (2 equivalents)
-
Sodium Borohydride (NaBH₄) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
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10% aqueous Citric Acid
-
Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-L-aspartic acid 4-tert-butyl ester (1 eq.) in anhydrous THF.
-
To the solution, add anhydrous lithium chloride (2 eq.) followed by sodium borohydride (2 eq.).
-
Add ethanol to the mixture and stir at room temperature overnight.
-
Cool the reaction mixture in an ice-water bath and adjust the pH to approximately 4 by the gradual addition of 10% aqueous citric acid.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
To the residue, add water and extract with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude Boc-L-aspartinol 4-tert-Butyl Ester.
-
The crude product can be further purified by column chromatography on silica gel.
Role as a Chiral Building Block
Boc-L-aspartinol 4-tert-Butyl Ester is a valuable chiral building block in drug discovery and advanced chemical synthesis.[7][8][9][10][11] The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to introduce specific stereochemistry into a larger, more complex molecule. The defined stereocenter, derived from natural L-aspartic acid, allows for precise control over the spatial arrangement of functional groups in the target molecule. This control is critical in the synthesis of pharmaceuticals, as the biological activity of a drug is often dependent on its specific stereoisomer.
The presence of a protected amine, a protected carboxylic acid, and a primary alcohol provides multiple points for synthetic manipulation. The Boc group can be removed under acidic conditions, and the tert-butyl ester can also be cleaved under acidic conditions, often allowing for differential deprotection strategies. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or converted to other functional groups.
Caption: Synthetic pathway and application of Boc-L-aspartinol 4-tert-Butyl Ester.
Logical Relationships in Drug Development
The utility of Boc-L-aspartinol 4-tert-Butyl Ester in drug development stems from its trifunctional nature and inherent chirality. The logical workflow for its use involves several key stages, from the initial selection of this building block to the synthesis of a final drug candidate.
Caption: Workflow for utilizing Boc-L-aspartinol 4-tert-Butyl Ester in drug development.
References
- 1. Boc-L-aspartinol 4-tert-Butyl Ester | CAS#:153287-86-6 | Chemsrc [chemsrc.com]
- 2. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | FB37881 [biosynth.com]
- 3. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. Sciencemadness Discussion Board - NaBH4 ester reduction to alcohol ?'s - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
